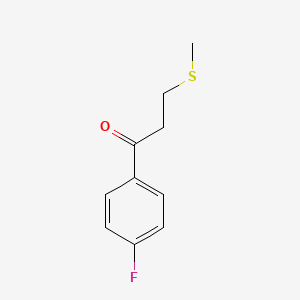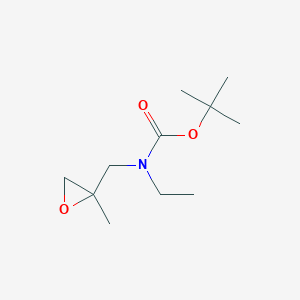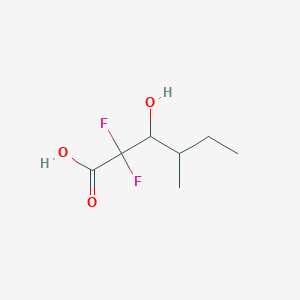
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H12F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, such as 4-methylhexanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The hydroxyl group is then introduced through a controlled oxidation process, often using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, forming a difluoromethylhexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products:
Oxidation: 2,2-Difluoro-3-oxo-4-methylhexanoic acid
Reduction: 2,2-Difluoro-4-methylhexane
Substitution: 2-Iodo-3-hydroxy-4-methylhexanoic acid
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic effects.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
- 2,2-Difluoro-3-hydroxy-4-methylbutanoic acid
- 2,2-Difluoro-3-hydroxy-4-methylpropanoic acid
Comparison: Compared to its analogs, 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a longer carbon chain, which can influence its physical properties, such as solubility and melting point. The additional carbon atoms may also affect its reactivity and the types of reactions it can undergo. Its unique combination of functional groups makes it a versatile compound for various applications, distinguishing it from shorter-chain analogs.
Eigenschaften
Molekularformel |
C7H12F2O3 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H12F2O3/c1-3-4(2)5(10)7(8,9)6(11)12/h4-5,10H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
UNDKCKCRQAYCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(C(=O)O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



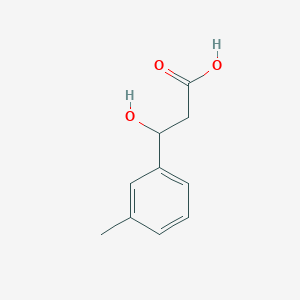
![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)

![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
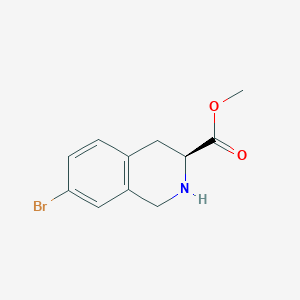
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
